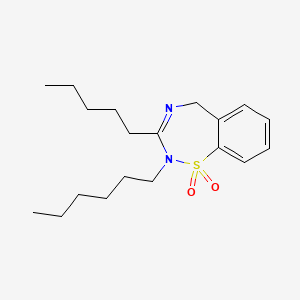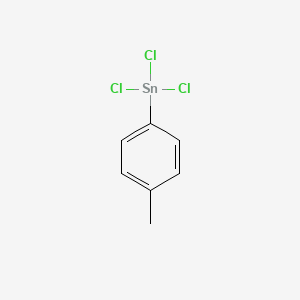
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four chlorine atoms and a 4-methylphenyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 4-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with various functional groups.
Applications De Recherche Scientifique
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrachlorophenylphosphane: Similar structure but lacks the methyl group.
Tetrachlorobenzylphosphane: Contains a benzyl group instead of a methylphenyl group.
Uniqueness
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenylphosphanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
51303-75-4 |
|---|---|
Formule moléculaire |
C7H7Cl4P |
Poids moléculaire |
263.9 g/mol |
Nom IUPAC |
tetrachloro-(4-methylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl4P/c1-6-2-4-7(5-3-6)12(8,9,10)11/h2-5H,1H3 |
Clé InChI |
MIRQZTLPHDPACO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
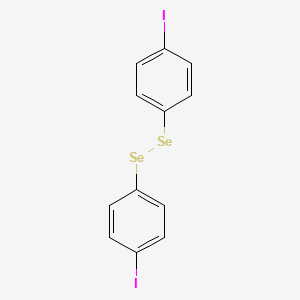
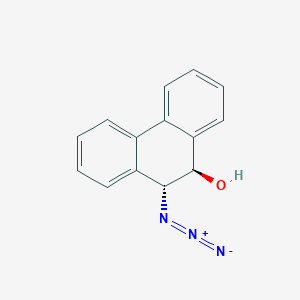
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
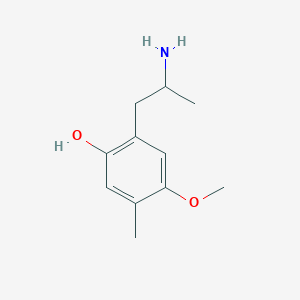
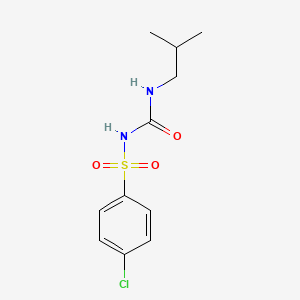

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
